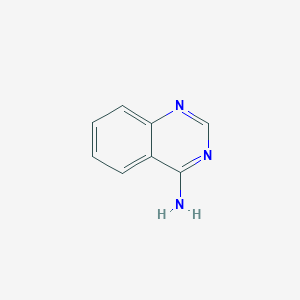

Quinazolin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYRBWIFRVMRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164488 | |

| Record name | Quinazoline, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-66-3 | |

| Record name | 4-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15018-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinazolin 4 Amine and Its Derivatives

Classical and Modern Synthetic Routes to the Quinazolin-4-amine Core

These routes typically involve the construction of the quinazoline (B50416) ring system from acyclic or simpler cyclic precursors, followed by or concurrent with the introduction of the C4-amino group.

A prevalent and effective method for the synthesis of 4-aminoquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of the quinazoline ring. The most common precursor for this reaction is a 4-haloquinazoline, typically 4-chloroquinazoline (B184009).

The reaction proceeds by treating a 2,4-dichloroquinazoline (B46505) precursor with a primary or secondary amine. mdpi.com Scientific studies consistently show that these reactions exhibit high regioselectivity, with the amine nucleophile preferentially attacking the C4 position over the C2 position. mdpi.com This regioselectivity is a key feature, enabling the controlled synthesis of 2-chloro-4-aminoquinazoline derivatives. mdpi.com The reaction conditions, including the solvent, temperature, and presence of a base, can be modulated to optimize yields and reaction times, which can range from minutes to several hours. mdpi.com This approach is versatile, accommodating a wide range of nucleophiles such as anilines, benzylamines, and various aliphatic amines. mdpi.com The synthesis of 2-chloro-N, N-diethyl-7-fluorothis compound, for instance, involves steps of cyclization, chlorination, and finally, nucleophilic substitution. scilit.com

Cyclocondensation reactions represent a cornerstone in the synthesis of the quinazoline nucleus itself. These methods involve the formation of the heterocyclic ring from one or more acyclic precursors in a single or multi-step process.

One common strategy involves a three-component cyclocondensation of an anthranilic acid, an orthoester, and an amine source like ammonium (B1175870) acetate (B1210297). researchgate.net A microwave-promoted, one-pot, two-step synthesis starts with the condensation of an anthranilic acid with an acyl chloride or a carboxylic acid to form a benzoxazinone (B8607429) intermediate. rjptonline.org This intermediate is then treated with an amine, which leads to the formation of the desired 2,3-disubstituted quinazolin-4-one. rjptonline.org Another approach utilizes the reaction of 2-aminobenzonitriles with various carbon sources. For example, reacting 2-aminobenzonitrile (B23959) with formamide (B127407) is a direct route to unsubstituted this compound.

Direct amination provides an alternative to the classical substitution and cyclocondensation routes, often involving the conversion of a C4-hydroxy group (in quinazolin-4-ones) to an amino group. Quinazolin-4(3H)-ones exist in tautomeric equilibrium with 4-hydroxyquinazolines, allowing for the activation of the C-OH bond.

One such method involves the use of N,N-dimethylformamide (DMF) as both a nitrogen source and a solvent. organic-chemistry.org The C-OH bond of the quinazolin-4(3H)-one is activated by 4-toluenesulfonyl chloride, facilitating the subsequent amination to yield 4-(dimethylamino)quinazolines in high yields under mild, room temperature conditions. organic-chemistry.org This transformation provides a direct pathway to N,N-disubstituted quinazolin-4-amines from readily available quinazolinone precursors.

Catalytic Approaches in this compound Synthesis

The development of catalytic systems has significantly advanced the synthesis of quinazolines, offering milder reaction conditions, higher atom economy, and access to a broader array of derivatives.

A multitude of transition metals, including palladium, iron, and copper, have been employed to catalyze various bond-forming reactions in the synthesis of quinazolines. nih.govfrontiersin.org These catalysts can enable C-H activation, cross-coupling reactions, and cascade processes that efficiently construct the quinazoline scaffold.

Copper catalysis is particularly prominent in quinazoline synthesis due to the low cost and versatile reactivity of copper salts and complexes. These catalysts are effective in promoting C-N and C-C bond formations, which are crucial for constructing the heterocyclic ring and introducing substituents.

Copper-catalyzed methods include the amination of ortho-carbonyl anilines, where a copper catalyst facilitates the reaction with a nitrogen source to build the pyrimidine (B1678525) ring of the quinazoline structure. nih.gov For instance, a CuCl-catalyzed three-component reaction of ortho-carbonyl anilines with ammonium acetate and dimethyl sulfoxide (B87167) (DMSO) as a carbon source under an oxygen atmosphere yields quinazolines. nih.gov Another innovative approach is the copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines. acs.orgacs.org This reaction uses Cu(II) acetate as an environmentally benign catalyst and proceeds efficiently to form quinazolin-4-ones, which are direct precursors to quinazolin-4-amines. acs.orgacs.org

A notable cascade reaction involves the copper-catalyzed treatment of 2-arylindoles with trimethylsilyl (B98337) azide (B81097) (TMSN3). rsc.org This domino reaction proceeds through a sequence of diazidation, denitrogenation, intramolecular cyclization, and ring expansion to afford 2-arylquinazolin-4-amines. rsc.org The following table summarizes key findings from various copper-catalyzed synthetic methodologies.

Non-Metal Catalyzed Approaches

To move towards more sustainable and cost-effective synthetic routes, non-metal catalyzed approaches have been explored. Molecular iodine has been shown to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under solvent-free conditions. organic-chemistry.org Another metal-free method involves a mild, o-iodoxybenzoic acid (IBX) mediated tandem reaction of 2-aminobenzylamines and aldehydes to produce diversely substituted quinazolines. organic-chemistry.org

A catalyst-free approach for the synthesis of quinazolin-4(3H)-ones has been developed using an oxidative-cyclization reaction of o-aminobenzamide with styrenes in the presence of an oxidant. mdpi.com Additionally, a three-component reaction of 2-aminobenzophenone, phenylisothiocyanate, and ammonium acetate in the presence of iodine has been reported for the synthesis of N,4-disubstituted quinazolin-2-amines. mdpi.com

Photocatalyzed Synthesis

Visible-light-driven photocatalysis offers an environmentally friendly and sustainable approach to organic synthesis. A study has demonstrated the synthesis of quinazoline derivatives through a one-pot, three-component reaction of aldehydes, urea (B33335)/thiourea (B124793), and dimedone using curcumin-sensitized titanium dioxide (Cur-TiO2) as a photocatalyst. mdpi.com This method achieved a high product yield under optimized conditions and the photocatalyst showed excellent reusability. mdpi.com

Metal-free photoredox catalysis has also been employed for the synthesis of highly functionalized quinazolin-4(3H)-ones from N-aryl-2-aminobenzamides and trialkylamines using eosin (B541160) Y as the photocatalyst under mild, aqueous conditions. researchgate.net This methodology has been extended to the synthesis of related heterocyclic systems like benzo mdpi.comfrontiersin.orgimidazo[1,2-c]quinazolines. researchgate.net Another photocatalytic approach utilizes 9-fluorenone (B1672902) as a photocatalyst for the cyclization of o-aminobenzamides with in-situ generated aldehydes from alcohols in a "one-pot" process. researchgate.net

Emerging Synthetic Techniques

Modern synthetic chemistry has seen a shift towards greener and more efficient methodologies. For the synthesis of quinazolin-4-amines, several techniques have emerged that offer advantages over classical methods, such as reduced reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. researchgate.net In the synthesis of this compound derivatives, microwave-assisted methods have been successfully employed to shorten reaction times from hours to minutes. mdpi.com

A notable application involves the reaction of N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines with amines. nih.gov Under microwave irradiation at 100°C for 20 minutes in a mixture of isopropanol (B130326) and acetic acid, (quinazolin-4-ylamino)methylphosphonates were prepared in higher yields compared to conventional heating. nih.gov Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines was significantly accelerated, with reaction times decreasing from 12 hours to just 20 minutes. mdpi.com

Another efficient microwave-assisted approach involves the one-pot condensation of aminobenzonitrile or its derivatives with ortho-esters and amines. nih.gov This method provides a straightforward route to 4-aminoquinazolines. nih.gov Furthermore, the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile and acyl chlorides has been achieved under solvent-free conditions using microwave irradiation in the presence of Yb(OTf)3 as a catalyst. researchgate.netarkat-usa.org

| Compound | Method | Reaction Time | Yield (%) |

| 5b | Microwave | 20 min | 78.5 |

| 5b | Conventional | 12 h | 37.3 |

This table is based on data from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives, illustrating the efficiency of microwave irradiation. mdpi.com

Ultrasound-Promoted Reactions

The use of ultrasonic irradiation offers another green and efficient alternative for chemical synthesis. Ultrasound promotes reactions by acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates.

A one-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-one derivatives has been developed using ultrasonic irradiation in solvent-free conditions. nih.gov This method, involving the condensation of anthranilic acid, acetic anhydride (B1165640), and primary amines, resulted in excellent yields and demonstrated the versatility of ultrasound for both aliphatic and aromatic amines. nih.gov

In another application, 4(3H)-quinazoline derivatives were synthesized from 2-aminobenzonitrile and acyl chlorides under solvent-free conditions with the assistance of ultrasonic radiation and Yb(OTf)3 as a catalyst. researchgate.netujpronline.com This ultrasound-promoted Niementowski-like reaction proved to be highly efficient. ujpronline.com A three-component reaction of 2-aminobenzonitrile, ammonium hydroxide (B78521) or glycine, and benzaldehydes under ultrasound irradiation with citric acid as a catalyst also provides an environmentally friendly route to 2-aryl-quinazolin-4(1H)-ones. benthamdirect.com

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce waste, save time, and simplify purification processes. Several one-pot strategies have been developed for the synthesis of this compound and its derivatives.

One such method involves a three-component reaction between isatoic anhydride, 1,3-diketones, and amines or arylhydrazines, catalyzed by molecular iodine and triethylamine (B128534) in open air, to produce quinazolin-4(3H)-one derivatives in good yields. tandfonline.com Another efficient one-pot approach is the hexamethyldisilazane (B44280) (HMDS)-mediated reaction of quinazolin-4(3H)-ones with primary amines, which proceeds through tandem silylation and substitution to yield 4-aminoquinazolines in excellent yields (83–97%). tandfonline.com This method avoids the use of harsh chlorinating agents like SOCl2 or POCl3. tandfonline.com

A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free conditions provides a straightforward route to diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org Additionally, a multi-component reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS), has been developed for the synthesis of 2-amino 3-substituted quinazolinones. aurigeneservices.com

Oxidative Cyclization Methods

Oxidative cyclization represents another important strategy for the construction of the quinazoline ring system. These methods often involve the formation of a key intermediate followed by an oxidation step to yield the final aromatic product.

A copper-catalyzed reaction of 2-arylindoles with amines or ammonium in the presence of oxygen provides a simple and mild route to various quinazolinones. organic-chemistry.org Another approach utilizes a tert-butyl hydroperoxide/K3PO4 system to promote the oxidative cyclization of isatins and amidine hydrochlorides at room temperature, yielding functionalized quinazolin-4(3H)-ones. organic-chemistry.org

An electro-oxidative method has been developed for the synthesis of quinazolinones from 2-aminobenzamides and primary alcohols. rsc.org This process, promoted by K2S2O8 under undivided electrolytic conditions, avoids the need for transition metal catalysts and bases. rsc.org Furthermore, a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been described for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org

Synthesis of Substituted this compound Derivatives

The functionalization of the quinazoline core at various positions is crucial for modulating its biological and physical properties. The synthesis of substituted this compound derivatives often involves multi-step sequences starting from appropriately substituted precursors.

Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines is of significant interest due to their potential as anticancer and antibacterial agents. japsonline.comnih.gov A common strategy involves the initial synthesis of a 2-substituted quinazolin-4(3H)-one, followed by chlorination and subsequent nucleophilic substitution at the 4-position.

For instance, 2-phenylquinazolin-4(3H)-one, 2-(pyridin-3-yl)quinazolin-4(3H)-one, and 2-(pyrazin-2-yl)quinazolin-4(3H)-one can serve as key intermediates. japsonline.com These can be synthesized and then treated with appropriate amines to introduce a substituent at the 4-position, leading to a variety of 2,4-disubstituted quinazoline derivatives. japsonline.com

Another approach for synthesizing N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) derivatives starts with the reaction of primary amines with 2,4-dichloroquinazoline to form N-substituted 2-chloroquinazoline-4-amine intermediates. digitellinc.com These intermediates can then react with another primary amine to introduce a second substituent at the 2-position. digitellinc.com

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A variety of methods have been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones, a key intermediate for many biologically active compounds.

One efficient approach involves the iron(III) chloride-catalyzed reaction of isatoic anhydride with amidoxime (B1450833) derivatives. This method is noted for its simplicity and high efficiency, proceeding under mild conditions with 1,4-dioxane (B91453) as the optimal solvent, achieving yields up to 85%. acs.org The reaction demonstrates broad scope with respect to various aryl and alkyl amidoximes. acs.org

Another common strategy is the condensation of 2-aminobenzamides with aldehydes. mdpi.com For instance, a one-pot reaction of isatoic anhydride, an aldehyde, and ammonium acetate using sodium hypochlorite (B82951) (NaOCl) as an oxidant in ethanol (B145695) at 80-85°C provides 2-substituted quinazolin-4(3H)-ones in good to excellent yields without the need for a metal catalyst. derpharmachemica.com A mechanochemical, solvent-free method using 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) in a ball mill also produces these derivatives in fair yields. beilstein-journals.org

Palladium-catalyzed one-pot synthesis from o-nitrobenzamide and alcohols offers another route. This cascade reaction, which includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation, proceeds without any external reducing or oxidizing agents to give good to high yields of the desired products. rjptonline.org Furthermore, a simple one-pot procedure using sodium dithionite (B78146) as a reducing agent for the nitro group in 2-nitrobenzamides allows for their reaction with aldehydes to form 2-substituted quinazolin-4(3H)-ones in good yields. nih.gov

Microwave-assisted synthesis has also been employed. For example, reacting anthranilic acid, trimethyl orthoformate, and an amine in ethanol under microwave irradiation at 120°C for 30 minutes is an effective method. tandfonline.com

Table 1: Selected Synthetic Methods for 2-Substituted Quinazolin-4(3H)-ones

| Starting Materials | Reagents & Conditions | Product Type | Yield (%) | Citation |

|---|---|---|---|---|

| Isatoic anhydride, Amidoxime | Iron(III) chloride, 1,4-dioxane | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Up to 85 | acs.org |

| Isatoic anhydride, Aldehyde, Ammonium acetate | NaOCl, Ethanol, 80-85°C | 2-Substituted-quinazolin-4(3H)-ones | Good to Excellent | derpharmachemica.com |

| 2-Aminobenzamide (B116534), Aldehyde | IBX, Ball mill (solvent-free) | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Fair | beilstein-journals.org |

| o-Nitrobenzamide, Alcohol | Palladium catalyst | 2-Substituted-quinazolin-4(3H)-ones | Good to High | rjptonline.org |

| 2-Nitrobenzamide, Aldehyde | Sodium dithionite, aq. DMF, 90-100°C | 2-(Het)aryl-quinazolin-4(3H)-ones | Good | nih.gov |

| Anthranilic acid, Trimethyl orthoformate, Amine | Microwave, EtOH, 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | Not specified | tandfonline.com |

Synthesis of Quinazolin-4(1H)-ones

The synthesis of quinazolin-4(1H)-ones, tautomers of quinazolin-4(3H)-ones, can be achieved through several efficient protocols.

One-pot, three-component reactions are a hallmark of this synthesis. For example, the reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines catalyzed by N-halosulfonamides in an ethanol/water mixture provides quinazolin-4(1H)-one derivatives in excellent yields. diva-portal.org A similar three-component reaction of an amine-trichloroacetonitrile adduct and isatoic anhydride using a CuO catalyst in DMF at 110°C also yields these products effectively. diva-portal.org

A novel and highly efficient copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines has been proposed for the construction of the quinazolin-4(1H)-one framework. beilstein-journals.org This method involves stirring the benzamide (B126) and amidine with Cu(OAc)₂ in DMSO at 90°C under air. tandfonline.com

Environmentally friendly approaches have also been developed. The use of a natural deep eutectic solvent (NADES) prepared from ascorbic acid and choline (B1196258) chloride has been successful in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are precursors to quinazolin-4(1H)-ones. diva-portal.org

Synthesis of Fused Quinazolines

The quinazoline ring can be fused with other heterocyclic systems to create polycyclic structures with unique properties.

Quinoline-Fused Quinazolinones: A facile and efficient one-pot method has been developed for the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones. This reaction utilizes p-toluenesulfonic acid (p-TSA) as a promoter in a reaction between 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, where both the quinoline (B57606) and quinazolinone rings are formed simultaneously. ontosight.ai

Pyrido-Fused Quinazolinones: 11H-pyrido[2,1-b]quinazolin-11-ones can be synthesized via a simple and efficient copper-catalyzed reaction. The process involves the reaction of substituted isatins and 2-bromopyridine (B144113) derivatives catalyzed by Cu(OAc)₂·H₂O, proceeding through C-N/C-C bond cleavage and two C-N bond formations in a one-pot operation. derpharmachemica.com

Isoxazole-Fused Quinazolines: A practical, metal-free method for synthesizing isoxazole-fused tricyclic quinazoline alkaloids involves the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN). This one-pot process forms new C-N, C-C, and C-O bonds through a sequence of nitration and annulation. derpharmachemica.com

Synthetic Approaches for Specific Substituents (e.g., thiophen-2-ylmethyl, dimethoxyphenyl, pyridin-4-yl)

The synthesis of this compound derivatives with specific substituents is crucial for tuning their biological and chemical properties.

Thiophen-2-ylmethyl Substituents:

N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)this compound can be synthesized from 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline, which is obtained from the cyclization of the diamide (B1670390) formed between 2-aminobenzamide and 2-(trifluoromethyl)benzoic acid. The chloro intermediate is then reacted with thiophen-2-ylmethanamine. acs.org

3-(Thiophen-2-ylmethyl)quinazolin-4(3H)-one has been synthesized via a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between a 2-isocyanobenzoate and thiophen-2-ylmethanamine, yielding the product as a light-yellow solid (70% yield). researchgate.net

Dimethoxyphenyl Substituents:

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)this compound is a known derivative whose synthesis generally involves multistep reactions, such as condensation and nucleophilic substitutions, to build the quinazoline core and attach the substituents. ontosight.ai

3-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one can be prepared from 2-amino-N-(3,4-dimethoxyphenyl)benzamide with triethyl orthoformate using either classical heating or microwave irradiation, with the latter providing a 70% yield in 6 minutes. acs.org An electrochemical method coupling 2-aminobenzamide and 3,4-dimethoxybenzaldehyde (B141060) in methanol (B129727) with acetic acid has also yielded the product in 85% yield. arkat-usa.org

3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one has been synthesized with a 54% yield by reacting 2-methyl-4H-3,1-benzoxazin-4-one with 2,5-dimethoxyaniline (B66101) in a deep eutectic solvent. tandfonline.com

Pyridin-4-yl Substituents:

2-(Pyridin-4-yl)quinazolin-4(3H)-one can be synthesized by reacting 2-aminobenzamide with isonicotinaldehyde. A copper-catalyzed method using Cu(OAc)₂ and K₂CO₃ in DMSO at 100°C gave a 43% yield. rsc.org Another method involves a one-pot reaction of isatoic anhydride, pyridine-4-carboxaldehyde, and ammonium acetate with NaOCl as an oxidant, though the specific yield for this derivative was not detailed. derpharmachemica.com

N-Phenyl-2-(pyridin-4-yl)this compound is synthesized by reacting 4-chloro-2-(pyridin-4-yl)quinazoline with aniline. The chloro intermediate is prepared from 2-(pyridin-4-yl)quinazolin-4(3H)-one using phosphorus oxychloride. This reaction with aniline and 4-dimethylaminopyridine (B28879) yielded the final product in 85% yield. nih.gov

Table 2: Synthesis of Specifically Substituted this compound Derivatives

| Compound Name | Starting Materials | Key Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)this compound | 4-Chloro-2-(2-(trifluoromethyl)phenyl)quinazoline, Thiophen-2-ylmethanamine | - | Not specified | acs.org |

| 3-(Thiophen-2-ylmethyl)quinazolin-4(3H)-one | 2-Isocyanobenzoate, Thiophen-2-ylmethanamine | Cu(II) acetate | 70 | researchgate.net |

| 3-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one | 2-Aminobenzamide, 3,4-Dimethoxybenzaldehyde | Acetic acid, Methanol, Electrolysis | 85 | arkat-usa.org |

| 3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one | 2-Methyl-4H-3,1-benzoxazin-4-one, 2,5-Dimethoxyaniline | Deep eutectic solvent | 54 | tandfonline.com |

| 2-(Pyridin-4-yl)quinazolin-4(3H)-one | 2-Aminobenzamide, Isonicotinaldehyde | Cu(OAc)₂, K₂CO₃, DMSO, 100°C | 43 | rsc.org |

| N-Phenyl-2-(pyridin-4-yl)this compound | 4-Chloro-2-(pyridin-4-yl)quinazoline, Aniline | 4-Dimethylaminopyridine | 85 | nih.gov |

Pharmacological and Biological Activities of Quinazolin 4 Amine Derivatives

Anticancer Research

The anticancer potential of quinazolin-4-amine derivatives is a subject of significant scientific inquiry. ontosight.ai These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation and survival. researchgate.netnih.gov A primary strategy in their development as anticancer agents involves targeting protein kinases, which are often dysregulated in tumors. mdpi.com

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, differentiation, and proliferation. mdpi.com The overexpression or mutation of certain protein kinases, such as receptor tyrosine kinases (RTKs), is a hallmark of many cancers. mdpi.com The 4-anilinoquinazoline (B1210976) structure has proven to be a highly effective pharmacophore for inhibiting RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and survival. mdpi.com Mutations that lead to the overexpression or constitutive activation of EGFR are common in various cancers, such as non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention. mdpi.comtandfonline.com The quinazoline (B50416) core has emerged as a favored scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site within the EGFR kinase domain. mdpi.comresearchgate.net This has led to the successful development of multiple generations of quinazoline-based EGFR inhibitors. mdpi.com

Targeting Protein Kinases

Epidermal Growth Factor Receptor (EGFR) Inhibition

Reversible Kinase Inhibitors

First-generation EGFR inhibitors are typically reversible, ATP-competitive molecules. mdpi.com These compounds, featuring the this compound core, bind non-covalently to the ATP-binding pocket of the EGFR kinase domain, preventing the downstream signaling that drives tumor growth. mdpi.comgoogle.com Gefitinib (B1684475) and erlotinib (B232) are classic examples of such reversible inhibitors. mdpi.com

Research continues to yield novel reversible inhibitors with high potency. For instance, a series of 6-benzamide quinazoline derivatives that reversibly inhibit EGFR activity has been synthesized. mdpi.com In another study, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold was used to develop a potent reversible pan-HER inhibitor, compound C6 , which demonstrated the ability to inhibit wild-type EGFR as well as HER2 and HER4. nih.govresearchgate.net Similarly, compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) was identified as a highly potent reversible EGFR-TK inhibitor with an IC₅₀ value of 1.37 nM. brieflands.com

| Compound | Target | Reported Activity (IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Gefitinib | EGFR | - | First-generation 4-anilinoquinazoline |

| Erlotinib | EGFR | - | First-generation 4-anilinoquinazoline |

| Compound C6 | pan-HER (EGFR, HER2, HER4) | - | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton |

| Compound 8b | EGFR-TK | 1.37 nM | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one |

Irreversible Kinase Inhibitors

To overcome limitations of first-generation inhibitors, second-generation irreversible inhibitors were developed. mdpi.com These compounds typically feature a reactive group, such as an acrylamide (B121943) moiety, on the quinazoline scaffold. acs.org This group forms a covalent bond with a specific cysteine residue (Cys773 in wild-type EGFR, Cys797 in some resistant mutants) in the ATP-binding site, leading to permanent inactivation of the enzyme. researchgate.netacs.org This irreversible binding can provide a more sustained and potent inhibition.

Examples of such inhibitors include afatinib (B358) and dacomitinib. mdpi.com Research in this area has focused on optimizing the Michael acceptor group at the C-6 position of the quinazoline ring. researchgate.net Studies have shown that 6-acrylamide derivatives of 4-(phenylamino)quinazolines are effective irreversible inhibitors. acs.org These acrylamides are better positioned when bound to the enzyme to react with the critical cysteine residue compared to 7-acrylamide derivatives. acs.org Further modifications, such as introducing a 4-(dimethylamino)-but-2-enoic amide group, have been explored to create irreversible inhibitors with reduced chemical reactivity to minimize off-target effects while maintaining high inhibitory potency against EGFR. huji.ac.il The N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton has also been utilized to develop irreversible pan-HER inhibitors, such as compound C5 . nih.govresearchgate.net

| Compound | Target | Mechanism | Key Structural Feature |

|---|---|---|---|

| Afatinib | EGFR (pan-HER) | Covalent binding | Second-generation quinazoline with reactive group |

| Dacomitinib | EGFR (pan-HER) | Covalent binding | Second-generation quinazoline with reactive group |

| Compound C5 | pan-HER | Irreversible binding | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton |

| 6-Acrylamide Derivatives | EGFR | Covalent binding to Cys773 | Acrylamide group at C-6 position of 4-(phenylamino)quinazoline |

Resistance Mechanisms to EGFR Inhibitors

A major challenge in EGFR-targeted therapy is the development of drug resistance. Resistance can be primary (innate) or acquired after an initial response to treatment. oaepublish.com

Acquired resistance to first-generation reversible inhibitors like gefitinib and erlotinib is most commonly caused by a secondary mutation in the EGFR kinase domain, known as T790M. mdpi.comnih.gov This "gatekeeper" mutation accounts for over 50% of acquired resistance cases by increasing the receptor's affinity for ATP, which reduces the binding efficacy of the inhibitor. mdpi.comnih.gov

Resistance to third-generation inhibitors, which are designed to overcome the T790M mutation, can occur through the emergence of a tertiary mutation, C797S. oaepublish.comekb.eg This mutation alters the cysteine residue that irreversible inhibitors target, preventing covalent bond formation. ekb.eg Interestingly, tumors with both the T790M and C797S mutations that lose the T790M mutation can regain sensitivity to first-generation quinazoline inhibitors. oaepublish.com

Other resistance mechanisms include:

Primary Mutations: Certain mutations, such as insertions in exon 20, can confer innate resistance to both reversible and irreversible inhibitors. oaepublish.com

Bypass Signaling Pathways: The activation of alternative signaling pathways can circumvent the EGFR blockade. Amplification of the c-MET receptor tyrosine kinase is a notable example, occurring in about 10-20% of EGFR-TKI treated patients. oaepublish.comnih.gov

Loss of PTEN: The loss of the tumor suppressor PTEN can lead to the reactivation of the PI3K/AKT pathway downstream of EGFR, rendering EGFR inhibition ineffective. oaepublish.comnih.gov

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of angiogenesis—the formation of new blood vessels. dovepress.com This process is essential for tumor growth and metastasis, making VEGFR an important target in cancer therapy. researchgate.net The this compound scaffold has been successfully employed to develop potent inhibitors of VEGFR, often in the form of dual-target or multi-target agents that also inhibit EGFR. mdpi.commdpi.com The simultaneous inhibition of both EGFR-driven proliferation and VEGFR-driven angiogenesis is a promising strategy to enhance antitumor activity. researchgate.net

Several series of this compound derivatives have been designed as dual EGFR and VEGFR-2 inhibitors.

Zhang et al. developed 4-anilino-quinazoline derivatives where replacing small hydrophobic substituents with phenyl urea (B33335) residues led to dual inhibitory activity. mdpi.com

Sun et al. synthesized substituted thiourea (B124793) quinazoline-based derivatives, with compound 39 showing high potency against both EGFR (IC₅₀ = 0.02 µM) and VEGFR-2 (IC₅₀ = 0.05 µM). mdpi.com

Shi et al. designed a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives as dual c-Met and VEGFR-2 inhibitors. Compound 7j was the most potent, with IC₅₀ values of 0.02 µM against VEGFR-2 and 0.05 µM against c-Met. researchgate.netnih.gov

Vandetanib is a clinically approved 4-anilinoquinazoline derivative that functions as a multi-target inhibitor of VEGFR-2, EGFR, and RET tyrosine kinases. dovepress.com

| Compound/Drug | Target(s) | Reported Activity (IC₅₀) | Classification |

|---|---|---|---|

| Vandetanib | VEGFR-2, EGFR, RET | - | Multi-target 4-anilinoquinazoline |

| Compound 39 | EGFR, VEGFR-2 | 0.02 µM (EGFR), 0.05 µM (VEGFR-2) | Dual inhibitor (Thiourea quinazoline) |

| Compound 7j | VEGFR-2, c-Met | 0.02 µM (VEGFR-2), 0.05 µM (c-Met) | Dual inhibitor (Quinazoline-benzimidazole) |

| Cediranib (AZD2171) | VEGFR-2 | - | Quinazoline ether |

Aurora Kinase Inhibition (Aurora A and B)

This compound derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation and mitotic spindle assembly. nih.gov Overexpression of Aurora A kinase is common in various tumors, making it a significant target for anticancer therapies. nih.gov The high structural similarity between Aurora A and Aurora B, particularly in their ATP-binding pockets, presents a challenge in designing selective inhibitors. nih.gov

Through structure-based drug design, novel this compound derivatives have been synthesized to achieve selectivity for Aurora A over Aurora B. nih.gov For instance, compound 6 , a this compound derivative, demonstrated potent inhibition of Aurora A kinase and showed efficacy against various human tumor cells, including triple-negative breast cancers in animal models. nih.govresearchgate.net Molecular dynamics analysis revealed that a salt bridge in Aurora B contributes to the isoform selectivity of this inhibitor. nih.gov Another quinazoline derivative, compound 14 (a quinazoline pyrazole), exhibited a 66-fold selectivity for Aurora A (IC₅₀ = 0.038 μM) over the B isoform and was effective in suppressing triple-negative breast tumors in an animal model. researchgate.net

Furthermore, some this compound derivatives exhibit inhibitory activity against both Aurora A and Aurora B. For example, compound 80 showed inhibition of both kinases in the nanomolar range, with IC₅₀ values of 77 nM for Aurora A and 145 nM for Aurora B. scielo.br Additionally, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives were developed, with one compound, 46 , showing potent inhibition of both Aurora A (IC₅₀ = 84.42 nM) and Aurora B (IC₅₀ = 14.09 nM). tandfonline.com This compound induced G2/M phase cell cycle arrest and polyploidy. tandfonline.com

A class of 1-acetanilide-4-aminopyrazole-substituted quinazolines has been discovered as selective inhibitors of Aurora B kinase. researchgate.net One such derivative, compound 8 , demonstrated pharmacodynamic changes in tumors indicative of Aurora B kinase inhibition and led to tumor volume reduction. researchgate.net Another acetanilideaminopyrazole-substituted quinazoline, compound 54 , was found to be a highly potent and selective inhibitor of Aurora B, with an IC₅₀ value of less than 1 nM. researchgate.netresearchgate.net

Table 1: Aurora Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase(s) | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 6 | Aurora A | - | Potent and selective inhibitor, effective against triple-negative breast cancer. nih.govresearchgate.net |

| Compound 14 | Aurora A | 0.038 µM | 66-fold selectivity over Aurora B. researchgate.net |

| Compound 80 | Aurora A, Aurora B | 77 nM (A), 145 nM (B) | Dual inhibitor. scielo.br |

| Compound 46 | Aurora A, Aurora B | 84.42 nM (A), 14.09 nM (B) | Potent dual inhibitor, induces G2/M arrest. tandfonline.com |

| Compound 8 | Aurora B | - | Selective inhibitor with in vivo efficacy. researchgate.net |

| Compound 54 | Aurora B | < 1 nM | Highly potent and selective inhibitor. researchgate.netresearchgate.net |

Phosphoinositide-3 Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for drug development. mdpi.com this compound derivatives have emerged as significant inhibitors of PI3K. mdpi.comfrontiersin.org

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. mdpi.com Among them, compound 13k was the most potent, with IC₅₀ values ranging from 0.09 µM to 0.43 µM against various tumor cell lines and an IC₅₀ of 1.94 nM for PI3Kα. mdpi.com This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. mdpi.com

Researchers have also developed quinazolinone derivatives as selective PI3Kδ or dual PI3Kδ/γ inhibitors. nih.gov Based on a quinazolinone pharmacophore, novel 2-tolyl and 2,6-dimethylphenyl quinazolinone derivatives were synthesized. nih.govCompound 10d , a 3-(2,6-dimethylphenyl)quinazolinone derivative with an indol-5-yl substituent, was a potent and selective PI3Kδ inhibitor with an IC₅₀ of 8.6 nM. nih.gov It showed high selectivity over other PI3K isoforms. nih.gov In contrast, compound 10e , with a 3,4-dimethoxyphenyl substitution, acted as a potent dual PI3Kδ/γ inhibitor with IC₅₀ values of 8.4 nM and 62 nM, respectively. nih.gov Both compounds 10d and 10e demonstrated significant antiproliferative activity against human B-cell SU-DHL-6 cells. nih.gov

Furthermore, 2,4-disubstituted quinazolines have been synthesized to target the EGFR-PI3K signaling pathway. tandfonline.comtandfonline.com One study identified compound 11 as having excellent antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. tandfonline.comtandfonline.com Another study on 2,4-disubstituted quinazoline derivatives targeting H1975 cells via the EGFR-PI3K pathway found that compound 33 exhibited the best antiproliferative activity against several cancer cell lines. tandfonline.com

Table 2: PI3K Inhibition by this compound Derivatives

| Compound | Target Isoform(s) | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 13k | PI3Kα | 1.94 nM | Potent inhibitor, induces G2/M arrest and apoptosis. mdpi.com |

| Compound 10d | PI3Kδ | 8.6 nM | Highly selective PI3Kδ inhibitor. nih.gov |

| Compound 10e | PI3Kδ, PI3Kγ | 8.4 nM (δ), 62 nM (γ) | Potent dual PI3Kδ/γ inhibitor. nih.gov |

| Compound 11 | PI3K | - | Excellent antiproliferative activity in breast cancer cells. tandfonline.comtandfonline.com |

| Compound 33 | PI3K | - | Good antiproliferative activity against various cancer cell lines. tandfonline.com |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are serine-threonine kinases that play a vital role in regulating the cell cycle. ekb.eg The 4-anilinoquinazoline scaffold has been explored for its potential as a CDK inhibitor. mdpi.com

Research into piperazine (B1678402) quinazoline-based derivatives revealed that substitution at the 4-position of the aniline (B41778) ring influences CDK4 inhibition. mdpi.comCompound 59 , a piperazine quinazoline derivative, showed the highest activity among a series of derivatives with an IC₅₀ of 0.007 μM. mdpi.com Further modification, such as placing a cyclopentyl group at the 8-position of the quinazoline system, resulted in compound 60 with even higher CDK4 inhibitory activity (IC₅₀ = 0.001 μM). mdpi.com

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against multiple tyrosine kinases, including CDK2. tandfonline.com Compounds 2i and 3i exhibited strong enzyme inhibitory activity against CDK2, with IC₅₀ values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively, which were comparable to the control drug imatinib. tandfonline.com

In another study, quinazolin-4(3H)-one derivatives were synthesized as CDK2 inhibitors. mdpi.comCompound 47c demonstrated superior potency against the MDA-MB-435 melanoma cell line with an IC₅₀ of 3.03 µM and confirmed potent CDK2 inhibition with an IC₅₀ of 0.63 µM. mdpi.com

Table 3: CDK Inhibition by this compound Derivatives

| Compound | Target CDK | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 59 | CDK4 | 0.007 µM | Potent piperazine quinazoline-based inhibitor. mdpi.com |

| Compound 60 | CDK4 | 0.001 µM | High inhibitory activity with cyclopentyl substitution. mdpi.com |

| Compound 2i | CDK2 | 0.173 ± 0.012 µM | Strong inhibitory activity, comparable to imatinib. tandfonline.com |

| Compound 3i | CDK2 | 0.177 ± 0.032 µM | Strong inhibitory activity, comparable to imatinib. tandfonline.com |

| Compound 47c | CDK2 | 0.63 µM | Superior potency and confirmed CDK2 inhibition. mdpi.com |

Casein Kinase 1δ/ε (CK1δ/ε) Inhibition

Casein kinase 1 (CK1) isoforms are involved in various cellular pathways related to tumorigenesis. wjgnet.comnih.gov A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed and evaluated for their inhibitory activity against several protein kinases. researchgate.net

The study found that compounds 3c and 3d inhibited casein kinase 1δ/ε (CK1δ/ε) with some selectivity over other related kinases. researchgate.net The IC₅₀ values for inhibiting CK1δ/ε were 1.6 µmol/L for 3c and 1.4 µmol/L for 3d . wjgnet.com Docking studies showed key interactions of these compounds within the ATP binding site of CK1δ. researchgate.net Furthermore, compound 3c demonstrated selective cytotoxicity against the pancreatic ductal adenocarcinoma cell line Panc-1. wjgnet.comresearchgate.net These findings establish N-(1H-pyrazol-3-yl)quinazolin-4-amines as promising lead molecules for the development of CK1δ/ε inhibitors. researchgate.net

Table 4: CK1δ/ε Inhibition by this compound Derivatives

| Compound | Target Kinase(s) | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 3c | CK1δ/ε | 1.6 µmol/L | Selective inhibitor with cytotoxicity against Panc-1 cells. wjgnet.comresearchgate.net |

| Compound 3d | CK1δ/ε | 1.4 µmol/L | Selective inhibitor. wjgnet.comresearchgate.net |

c-Met Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. This compound derivatives have been developed as inhibitors of c-Met.

A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives were designed and identified as dual inhibitors of c-Met and VEGFR-2. nih.govresearchgate.netmedchemexpress.com Among these, compound 7j exhibited the most potent inhibitory activity against c-Met with an IC₅₀ of 0.05 μM. nih.govresearchgate.netresearchgate.net This compound also showed significant anticancer activity against MCF-7 and Hep-G2 cancer cell lines. nih.govresearchgate.netresearchgate.net

In a different study, novel 4-phenoxyquinazoline (B3048288) compounds were designed as dual EGFR/c-Met suppressors. mdpi.com The most promising candidate, derivative 6 , inhibited c-Met kinase with an IC₅₀ value of 137.4 nM. mdpi.com Additionally, a series of 3-substituted quinazoline-2,4(1H,3H)-diones were developed as dual inhibitors of c-Met and VEGFR-2. mdpi.com Compounds 23, 24, and 25 showed significant inhibition of both kinases, with IC₅₀ values ranging from 0.052 to 0.084 µM. mdpi.com

Table 5: c-Met Inhibition by this compound Derivatives

| Compound | Target Kinase(s) | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 7j | c-Met, VEGFR-2 | 0.05 µM (c-Met) | Potent dual inhibitor with anticancer activity. nih.govresearchgate.netresearchgate.net |

| Derivative 6 | EGFR, c-Met | 137.4 nM (c-Met) | Dual suppressor of EGFR and c-Met. mdpi.com |

| Compounds 23, 24, 25 | c-Met, VEGFR-2 | 0.052–0.084 µM | Significant dual inhibition. mdpi.com |

PDGFR Inhibition

The platelet-derived growth factor receptor (PDGFR) is a cell surface tyrosine kinase receptor that plays a role in cell proliferation, growth, and differentiation. ekb.egmdpi.com Hyperactivity of PDGFR can lead to various diseases, including cancer. ekb.eg

A 4-piperazino-substituted quinazoline derivative, compound 48 , was identified as a PDGFR inhibitor. mdpi.com In 2002, a series of 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were discovered to have potent and specific inhibitory effects on PDGFR phosphorylation. ekb.eg This research led to the identification of several powerful derivatives, including compound 49 (4-(4-methylphenoxy)phenyl) with an IC₅₀ of 0.02 µmol/L, compound 50 (4-tertbutylphenyl) with an IC₅₀ of 0.03 µmol/L, and compound 51 (4-phenoxyphenyl) with an IC₅₀ of 0.08 µmol/L. ekb.egresearchgate.net These compounds showed high selectivity for the PDGF receptor family. ekb.egresearchgate.net

Additionally, tricyclic quinazoline derivatives were studied for their ability to inhibit β-PDGFR. ekb.eg The 2-oxoimidazo[4,5-e]quinazoline derivative, compound 52 , exhibited strong inhibitory activity with an IC₅₀ value of 0.10 µM. ekb.eg

Table 6: PDGFR Inhibition by this compound Derivatives

| Compound | Target Receptor | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 48 | PDGFR | - | Identified as a PDGFR inhibitor. mdpi.com |

| Compound 49 | PDGFR | 0.02 µmol/L | Potent and selective inhibitor. ekb.egresearchgate.net |

| Compound 50 | PDGFR | 0.03 µmol/L | Potent and selective inhibitor. ekb.egresearchgate.net |

| Compound 51 | PDGFR | 0.08 µmol/L | Potent and selective inhibitor. ekb.egresearchgate.net |

| Compound 52 | β-PDGFR | 0.10 µM | Strong inhibitory activity. ekb.eg |

Multi-Targeted Kinase Inhibition

The development of multi-targeted kinase inhibitors is a promising strategy in cancer therapy to address the complexity of cancer cell signaling. nih.gov this compound derivatives have been designed to inhibit multiple kinases simultaneously.

One study synthesized a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives and evaluated their potential as multi-targeted kinase inhibitors. nih.govCompound 5d showed broad-spectrum anti-cancer activity and was tested against several protein kinases. nih.gov It exhibited comparable activities in nanomolar ranges against HER2, EGFR, and VEGFR2, but was less active against CDK2. nih.gov

Another study focused on quinazolin-4(3H)-one derivatives as potential multiple tyrosine kinase inhibitors. tandfonline.comnih.gov Compounds 2i and 3i showed potent inhibitory activity against CDK2, HER2, and EGFR. tandfonline.com

Furthermore, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)this compound derivatives were identified as dual inhibitors of c-Met and VEGFR-2. nih.govCompound 7j was the most potent, with IC₅₀ values of 0.05 μM for c-Met and 0.02 μM for VEGFR-2. nih.govresearchgate.netresearchgate.net

Table 7: Multi-Targeted Kinase Inhibition by this compound Derivatives

| Compound | Target Kinases | IC₅₀ | Key Findings |

|---|---|---|---|

| Compound 5d | HER2, EGFR, VEGFR2, CDK2 | Nanomolar range (HER2, EGFR, VEGFR2) | Broad-spectrum activity. nih.gov |

| Compound 2i | CDK2, HER2, EGFR | 0.173 µM (CDK2) | Potent multi-kinase inhibitor. tandfonline.com |

| Compound 3i | CDK2, HER2, EGFR | 0.177 µM (CDK2) | Potent multi-kinase inhibitor. tandfonline.com |

| Compound 7j | c-Met, VEGFR-2 | 0.05 µM (c-Met), 0.02 µM (VEGFR-2) | Potent dual inhibitor. nih.govresearchgate.netresearchgate.net |

Mechanism of Anticancer Action Beyond Kinase Inhibition

While many quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting protein kinases like the epidermal growth factor receptor (EGFR), a growing body of research highlights alternative mechanisms through which these compounds exert their anticancer effects. ekb.egpnrjournal.com These mechanisms often involve fundamental cellular processes that, when disrupted, lead to the demise of cancer cells.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. tandfonline.com Many this compound derivatives have been shown to induce apoptosis in cancer cells, making it a key mechanism of their anticancer activity. mdpi.comtandfonline.com

One way these derivatives trigger apoptosis is by activating the intrinsic, or mitochondrial, pathway. For instance, certain quinazoline-sulfonamide hybrids have been shown to increase the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.comtandfonline.com For example, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylthis compound has been identified as a potent inducer of apoptosis, activating caspase-3 in T47D breast cancer cells. acs.org Similarly, other derivatives have been observed to upregulate cleaved PARP-1 and caspase-3, further confirming their pro-apoptotic effects. mdpi.com

Some this compound derivatives can also induce apoptosis through pathways independent of transcription. For example, the compound 2,4-dibenzylaminoquinazoline has demonstrated the ability to induce apoptosis in breast, colon, and bladder cancer cell lines with minimal changes in gene expression, suggesting a direct or post-transcriptional mechanism of action. tandfonline.com Furthermore, the induction of reactive oxygen species (ROS) by some derivatives can also lead to apoptosis. nih.gov

Table 1: Examples of this compound Derivatives Inducing Apoptosis

| Compound | Cancer Cell Line(s) | Key Observations | Reference(s) |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylthis compound | T47D (Breast) | Potent caspase-3 activator | acs.org |

| Quinazoline-sulfonamide hybrid (Compound 121) | MCF-7 (Breast) | Increased caspase-3 activity, elevated Bax, reduced Bcl-2 | mdpi.com |

| 2,4-dibenzylaminoquinazoline (JRF12) | MDA-MB-231 (Breast), HT-29 (Colon), T-24 (Bladder) | Induces caspase-3 activation and nuclear chromatin degradation | tandfonline.com |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | Induces apoptosis in a reactive oxygen species (ROS)-dependent manner | nih.gov |

| 6,7-disubstituted-2-(3-fluorophenyl) quinazolinone (HoLu-12) | Oral Squamous Cell Carcinoma (OSCC) | Upregulation of cleaved PARP, indicative of apoptosis following mitotic arrest | mdpi.comiiarjournals.org |

The cell cycle is a tightly regulated process that governs cell proliferation. A hallmark of cancer is the uncontrolled progression through the cell cycle. mdpi.com this compound derivatives have been found to interfere with this process, causing cell cycle arrest at specific checkpoints, most commonly the G2/M phase. mdpi.combiorxiv.org

This arrest prevents cancer cells from entering mitosis, the phase of cell division. For example, some 3-methylquinazolinone derivatives induce G2/M phase arrest in A549 lung cancer cells. mdpi.com Similarly, a benzimidazole-quinazolinone derivative was shown to cause G2/M arrest in A-375 melanoma cells. mdpi.com The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclin B and Cdk1. mdpi.comiiarjournals.org For instance, the quinazolinone derivative HoLu-12 induces G2/M arrest in oral squamous cell carcinoma cells by increasing the expression of cyclin B and the phosphorylation of histone H3 at Ser10, a marker of mitosis. iiarjournals.org

In some cases, these derivatives can also induce arrest at other phases of the cell cycle. For example, some compounds have been shown to cause cells to remain in the G0/G1 phase, while others induce S-phase arrest. frontiersin.orgnih.gov The ability of these compounds to halt the cell cycle contributes significantly to their antiproliferative effects. mdpi.com

Table 2: this compound Derivatives and Cell Cycle Arrest

| Compound/Derivative Class | Cancer Cell Line | Phase of Arrest | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-methylquinazolinone derivative (Compound 107) | A549 (Lung) | G2/M | Induced late apoptosis and G2/M arrest at higher concentrations. | mdpi.com |

| Benzimidazole-quinazolinone derivative (Compound 108) | A-375 (Melanoma) | G2/M | Effectively induced G2/M phase cell cycle arrest and triggered apoptosis. | mdpi.com |

| 6,7-disubstituted-2-(3-fluorophenyl) quinazolinone (HoLu-12) | Oral Squamous Cell Carcinoma (OSCC) | G2/M | Increased expression of cyclin B and phosphorylation of histone H3 (Ser10). | iiarjournals.org |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M | Induced G2/M arrest in a concentration- and time-dependent manner. | nih.gov |

| Quinazoline-sulfonamide hybrid (Compound 121) | MCF-7 (Breast) | G2/M | Induced G2/M phase cell cycle arrest. | mdpi.com |

| 4-methyl quinazoline derivative (Compound 43) | HCT116 (Colon) | Not specified | Interrupted the cell cycle and induced apoptosis. | tandfonline.comnih.gov |

Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. frontiersin.org The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. frontiersin.orgresearchgate.net Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. mdpi.comnih.gov

These compounds often bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into functional microtubules. nih.govresearchgate.net This disruption of the microtubule network leads to a cascade of events, including mitotic arrest, cell cycle blockage at the G2/M phase, and ultimately, apoptosis. mdpi.comnih.gov For example, a 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone derivative was found to bind to α- and β-tubulin, inhibiting microtubule polymerization both in vitro and in vivo. mdpi.com Similarly, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were shown to inhibit tubulin polymerization, disrupt the cellular microtubule network, and induce G2/M arrest and apoptosis in leukemia cells. nih.gov The inhibition of tubulin polymerization represents a significant non-kinase-related anticancer mechanism for this class of compounds. mdpi.commdpi.com

Table 3: this compound Derivatives as Microtubule Polymerization Inhibitors

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (Compound 102) | U937 (Leukemia) | Binds to α- and β-tubulin, inhibiting microtubule polymerization. | Disordered microtubule organization, mitotic arrest. | mdpi.com |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | K562, HEL (Leukemia) | Inhibit tubulin polymerization by targeting the colchicine site. | Disrupted microtubule networks, G2/M arrest, apoptosis. | nih.gov |

| 4-aminoquinazoline derivative (Compound 2) | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | Inhibits microtubule polymerization. | Potent antiproliferative activity. | tandfonline.com |

| 2-chloro-N-(4-methoxyphenyl)-N-methylthis compound (Compound 2b) | T47D (Breast) | Inhibits tubulin polymerization. | Effective in cells overexpressing Pgp-1. | acs.org |

| Biphenylaminoquinazoline derivatives | Various | Inhibit tubulin polymerization by binding to the colchicine site. | Can be selective tubulin inhibitors or dual TK/tubulin inhibitors. | nih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. acs.org this compound derivatives have demonstrated the potential to inhibit these processes, thereby acting as anti-metastatic agents. frontiersin.orgacs.org

The mechanism of this inhibition is often linked to the regulation of signaling pathways that control cell motility and the degradation of the extracellular matrix. For example, a quinazoline-based PAK4 inhibitor, LCH-7749944, was shown to significantly inhibit the migration and invasion of human gastric cancer cells by blocking the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. acs.org Another series of 2,4-diaminoquinazoline derivatives, also targeting PAK4, displayed potent inhibition of the migration and invasion of A549 lung cancer cells. mdpi.com Furthermore, some quinazoline derivatives that inhibit tubulin polymerization can also indirectly inhibit cell migration, as microtubules are crucial for cell movement. frontiersin.orgtandfonline.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. mdpi.com The inhibition of angiogenesis is a key strategy in cancer therapy. This compound derivatives have been shown to possess anti-angiogenic properties, primarily by targeting the vascular endothelial growth factor (VEGF) signaling pathway. mdpi.comnih.gov

VEGF and its receptors (VEGFRs) are key regulators of angiogenesis. mdpi.com Several quinazolin-4-one derivatives have been developed as VEGFR-2 inhibitors. For example, one such derivative showed significant VEGFR-2 inhibition and was cytotoxic to various cancer cell lines. mdpi.com Another sulfonamide-containing quinazolinone derivative demonstrated potent VEGFR-2 inhibition, effectively inhibited cell migration, and promoted apoptosis. mdpi.com A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives also exhibited the ability to inhibit angiogenesis, adding another dimension to their anticancer activity. nih.gov

Efficacy in Specific Cancer Types

The diverse mechanisms of action of this compound derivatives have translated into efficacy against a wide range of cancer types in preclinical studies.

Leukemia: Derivatives have shown significant activity against leukemia cell lines like L1210, K562, and U937 by inhibiting tubulin polymerization and inducing apoptosis. mdpi.comnih.gov

Lung Cancer: Several derivatives have demonstrated potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR inhibitors. nih.gov They act through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of kinases like Aurora A. mdpi.comtandfonline.comnih.gov

Breast Cancer: this compound derivatives are effective against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comjpionline.orgresearchgate.net Their mechanisms include apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. mdpi.comacs.orgtandfonline.com Some derivatives have shown superior activity compared to standard drugs like erlotinib. mdpi.comjpionline.org

Colon Cancer: These compounds have shown efficacy against colon cancer cell lines like HCT-116 and HT-29. nih.govtandfonline.com Mechanisms include the induction of apoptosis and inhibition of tubulin polymerization. tandfonline.comresearchgate.net

Prostate Cancer: Antiproliferative effects have been observed in prostate cancer cell lines like PC-3 and DU-145, often mediated by the disruption of microtubules. mdpi.comnih.gov

Hepatocellular Carcinoma: Derivatives have been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing ROS-dependent cell cycle arrest and apoptosis. nih.govresearchgate.net

Oral Squamous Cell Carcinoma (OSCC): Specific quinazolinone derivatives have been found to significantly reduce the viability of OSCC cells by inducing mitotic arrest and apoptosis. iiarjournals.org

The broad applicability of this compound derivatives across various cancer types underscores their potential as a versatile scaffold for the development of new anticancer therapies.

This compound, a core heterocyclic structure, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities. This article focuses on the pharmacological and biological activities of these compounds, particularly their promising potential as anticancer agents against various malignancies.

Anticancer Activity

Quinazoline-based compounds have emerged as a significant class of therapeutic agents in oncology. jchps.com Their derivatives have been extensively studied and several have been approved for clinical use, highlighting the therapeutic potential of this chemical scaffold. nih.govfrontiersin.org The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes and receptors involved in tumor cell proliferation, survival, and metastasis, such as receptor tyrosine kinases. mdpi.com

This compound derivatives have demonstrated notable activity against various breast cancer cell lines. For instance, certain 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4-one derivatives linked to other heterocyclic moieties have shown potent cytotoxic effects against the MCF-7 human breast cancer cell line. rsc.org Specifically, hybrid molecules combining quinazolin-4-one with thiazolidinone, such as compounds 15–18, exhibited significant anti-breast cancer activity with IC50 values ranging from 3–9 μM. rsc.org Furthermore, compounds 19 and 20 from a series of 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives displayed powerful cytotoxicity against MCF-7 cells, with IC50 values of 1.5 and 4.7 μM, respectively, which were more potent than the reference drug doxorubicin (B1662922). rsc.org

In studies involving triple-negative breast cancer (TNBC), which is known for its aggressive nature and limited treatment options, quinazoline derivatives have also shown promise. researchgate.net Lapatinib, a quinazoline-based inhibitor of the epidermal growth factor receptor (EGFR), is approved for the treatment of metastatic TNBC. acs.org Another this compound derivative, gefitinib, is currently in phase-II clinical trials for EGFR-positive metastatic triple-negative breast cancer. acs.org Additionally, a series of 2,4-disubstituted quinazolines were synthesized and evaluated for their activity against MDA-MB-231, a triple-negative breast cancer cell line, among others, with some compounds showing moderate anticancer activity. japsonline.com

Halogenated 4(3H)-quinazolinones have also been identified as a promising class of chemotherapeutic agents against breast cancer, with several molecules showing significant inhibition in the micromolar range against the MCF-7 cell line. nih.gov The antiproliferative effects of some quinazolinone Schiff base derivatives have been observed on MCF-7 and MDA-MB-231 cell lines, indicating their potential in breast cancer therapy. nih.gov

Table 1: Anticancer Activity of this compound Derivatives in Breast Cancer

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolin-4-one-thiazolidinone hybrids (15-18) | MCF-7 | 3-9 µM | rsc.org |

| 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (19) | MCF-7 | 1.5 µM | rsc.org |

| 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (20) | MCF-7 | 4.7 µM | rsc.org |

| 2-Styrylquinazolinone derivative (101) | MCF-7 | 0.34 µM | mdpi.com |

| 2,4-disubstituted quinazoline (11) | MDA-MB-231, MCF-7 | Not specified | nih.gov |

| 2,4-disubstituted quinazoline (5a) | MDA-231 | >100 µM/ml | japsonline.com |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | MCF-7, MDA-231 | 2.48 µM, 1.94 µM | mdpi.com |

| Pyrido[2,1-b]quinazoline-6-carboxamide (8e) | MCF7 | 3.12 µM | doi.org |

The efficacy of this compound derivatives has been extensively documented in the context of lung cancer, particularly non-small cell lung cancer (NSCLC). Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, have been approved by the FDA for the treatment of NSCLC. nih.gov These drugs primarily act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many lung cancers. ajol.info

Research has focused on developing novel derivatives with improved activity against both wild-type and mutant forms of EGFR. For example, a series of 4-arylaminoquinazoline derivatives were synthesized, with compound 5cX showing a potent inhibitory effect on the A549 and the drug-resistant H1975 cell lines, with IC50 values less than 2.5 µM, which was significantly better than the control drug Zorifertinib. ajol.info Another study reported a quinazolin-4(3H)-one derivative, BIQO-19, which exhibited effective antiproliferative activity against a range of NSCLC cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs) like H1975 and A549. nih.gov

Furthermore, some 4-arylaminoquinazoline derivatives have demonstrated significant inhibitory activity against NSCLC cells with IC50 values against wild-type EGFR of less than 10 nM. nih.gov Specifically, compounds 18 and 19 showed IC50 values of 540 and 548 nM, respectively, against the A549 cell line. nih.gov A series of 2,4-disubstituted quinazoline derivatives were also evaluated, with some compounds showing strong antiproliferative activity against A549 and H1975 cancer cells. researchgate.net

Table 2: Anticancer Activity of this compound Derivatives in Lung Cancer

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-arylaminoquinazoline (5cX) | A549, H1975 | < 2.5 µM | ajol.info |

| Quinazolin-4(3H)-one (BIQO-19) | H1975, A549 | Not specified | nih.gov |

| 4-arylaminoquinazoline (8 and 9) | NSCLC cells | < 10 nM (EGFRwt) | nih.gov |

| 4-arylaminoquinazoline (18) | A549 | 540 nM | nih.gov |

| 4-arylaminoquinazoline (19) | A549 | 548 nM | nih.gov |

| 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazoline (26) | A549 | 178.34 µM | ekb.eg |

| Quinazoline-amide derivative (32) | A549 | 0.02 µM | nih.gov |

This compound derivatives have also been investigated for their potential in treating liver cancer. In one study, newly synthesized quinazoline derivatives were screened for their in vitro cytotoxicity against the human hepatocellular liver carcinoma (HepG2) cell line. ijrpc.com The compounds were initially tested at a single concentration of 0.06µM, with doxorubicin as the standard drug. ijrpc.com

Another study detailed the synthesis of novel quinazolin-4(3H)-one based compounds and their evaluation as potential anticancer agents against HepG2 cells, among others. doi.org Compound 8e from this series demonstrated higher potency than doxorubicin against HepG2 cancer cells, with an IC50 of 2.07 µM. doi.org The activity of compound 8l was comparable to doxorubicin. doi.org These compounds were found to reduce the expression of the RPA194 protein, a subunit of RNA polymerase I, and induce apoptosis in HepG2 cells. doi.org

Furthermore, a study on new quinazoline-phenyl chlormethine conjugates found that one compound significantly inhibited the proliferation of HepG2 cells both in vitro and in vivo. frontiersin.org This compound was shown to induce apoptosis in HepG2 cells by mediating the Sirt1/caspase 3 signaling pathway. frontiersin.org

Table 3: Anticancer Activity of this compound Derivatives in Liver Cancer

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazoline derivatives (3, 4, 8, 9, 11) | HepG2 | Tested at 0.06µM | ijrpc.com |

| Pyrido[2,1-b]quinazoline-6-carboxamide (8e) | HepG2 | 2.07 µM | doi.org |

| Pyrido[2,1-b]quinazoline-6-carboxamide (8l) | HepG2 | Comparable to Doxorubicin | doi.org |

| Quinazoline-phenyl chlormethine conjugate (II) | HepG2 | Significant inhibition | frontiersin.org |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2 | 7.10 µM | mdpi.com |

Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive cancer with a poor prognosis. jcancer.orgmdpi.com The PANC-1 cell line is a commonly used model for studying PDAC. researchgate.netfrontiersin.org Research into the effects of this compound derivatives on this cancer type is ongoing. While specific studies focusing solely on the direct activity of novel this compound derivatives on PANC-1 cells were not predominant in the initial search, the broader context of quinazoline's role in cancer therapy suggests potential applicability. For instance, the mechanisms of action, such as the inhibition of receptor tyrosine kinases, are relevant to pancreatic cancer, which often exhibits mutations in these pathways. mdpi.com Further investigation is required to delineate the specific activities and potential of this compound derivatives in the context of pancreatic cancer.

The therapeutic potential of this compound derivatives extends to various gastrointestinal malignancies. A study on 2,4-disubstituted quinazolines containing a benzimidazole (B57391) moiety evaluated their antitumor activities against human gastric cancer cells (MGC-803). sioc-journal.cn Compound 15k, which incorporates a chalcone (B49325) structure, demonstrated strong antitumor activity against MGC-803 with an IC50 value of 0.97 μmol·L-1. sioc-journal.cn

In another study, a series of new 2,4-disubstituted quinazolines were evaluated for their in vitro anticancer activity against the human adenocarcinoma (HT-29) cell line, which is a model for colon cancer. japsonline.com Compound 5a showed significant anticancer activity with an IC50 of 5.33 µM/ml against HT-29 cells. japsonline.com Furthermore, pyrido[2,1-b]quinazoline-6-carboxamide derivatives were also tested against HT-29 cells, with compound 8e showing an IC50 of 4.11 µM. doi.org

Table 4: Anticancer Activity of this compound Derivatives in Gastrointestinal Malignancies

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2,4-substituted quinazoline (15k) | MGC-803 (Gastric) | 0.97 µmol·L-1 | sioc-journal.cn |

| 2,4-disubstituted quinazoline (5a) | HT-29 (Colon) | 5.33 µM/ml | japsonline.com |

| Pyrido[2,1-b]quinazoline-6-carboxamide (8e) | HT-29 (Colon) | 4.11 µM | doi.org |

Vandetanib, a quinazoline derivative, was approved by the FDA in 2011 for the treatment of metastatic medullary thyroid cancer. nih.govhumanjournals.com It functions as a kinase inhibitor targeting several cell receptors, including the vascular endothelial growth factor receptor (VEGFR), EGFR, and the rearranged during transfection (RET)-tyrosine kinase. nih.govhumanjournals.com The development of such multi-target inhibitors highlights the versatility of the quinazoline scaffold in cancer therapy. mdpi.com

This compound derivatives have also shown promise in the treatment of leukemia. A study on 2-styrylquinazolinones found that at a concentration of 1 µg/ml, most of the synthesized compounds exhibited some cytotoxic activity against L1210 and K562 leukemia cell lines. researchgate.net Notably, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone inhibited the growth of these cells by over 50%. researchgate.net

In another investigation, a novel quinazolin-4(3H)-one derivative, compound (101), inhibited the proliferation of L1210 and K562 leukemia cell lines by more than 50% at a concentration of 1 µg/mL, with an IC50 value of 5.8 µM for K562 cells. mdpi.com Furthermore, a series of 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains were synthesized and tested against human myelogenous leukemia K562 cells. researchgate.net Among them, compound 8q showed significant inhibitory activity with an IC50 value of 0.5 µM. researchgate.net Additionally, eight new 4-anilinoquinazoline derivatives were designed and synthesized, with some compounds showing more potent in vitro antitumor activity against the human leukemia cell line K562 than the lead compound, JANEX-1. sioc-journal.cn

Table 5: Anticancer Activity of this compound Derivatives in Leukemia

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | L1210, K562 | >50% inhibition at 1 µg/ml | researchgate.net |

| Quinazolin-4(3H)-one (101) | L1210, K562 | >50% inhibition at 1 µg/mL (IC50 = 5.8 µM for K562) | mdpi.com |

| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate (8q) | K562 | IC50 = 0.5 µM | researchgate.net |

| 4-anilinoquinazoline derivatives | K562 | More potent than JANEX-1 | sioc-journal.cn |

Antimicrobial Activities